molecular formula C9H9NO B1321931 3-Methoxy-5-methylbenzonitrile CAS No. 473923-98-7

3-Methoxy-5-methylbenzonitrile

Cat. No.: B1321931
CAS No.: 473923-98-7
M. Wt: 147.17 g/mol
InChI Key: NLFCGYDEYLLNEN-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylbenzonitrile is an organic compound with the molecular formula C₉H₉NO. It is a derivative of benzonitrile, featuring a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-5-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-methoxy-5-methylbenzene with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in N,N-dimethylformamide at 90°C under an inert atmosphere for 7 hours. The product is then purified using silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions similar to the laboratory methods mentioned above. Industrial processes would focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

3-Methoxy-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify its functional groups, thereby altering its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzonitrile: Similar structure but lacks the methyl group.

    4-Methoxybenzonitrile: The methoxy group is positioned differently on the benzene ring.

    3-Methylbenzonitrile: Contains a methyl group but lacks the methoxy group.

Uniqueness

3-Methoxy-5-methylbenzonitrile is unique due to the presence of both methoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This combination of functional groups enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

3-methoxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFCGYDEYLLNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620628
Record name 3-Methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473923-98-7
Record name 3-Methoxy-5-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473923-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL round bottom flask, 1-bromo-3-methoxy-5-methyl-benzene (2.17 g, 10.79 mmol), Zn(CN)2 (1.9 g, 16.19 mmol, 1.5 eq.) and Pd(PPh3)4 (1.24 g, 1.08 mmol, 0.1 eq.) was charged with DMF (20 mL). The reaction mixture was heated at 90° C. under Ar for 7 hours. Ethyl acetate was added, followed by washing with brine. The organic layer was concentrated and purified (silica gel, 0-50% EtOAC/hexane) to give a white solid (1.31 g, 83%). 1H NMR (300 MHz, CDCl3): δ 7.05 (s, 1H), 6.97 (s, 2H), 3.81 (s, 3H), 2.39 (s, 3H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
1.24 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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